N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-18-12-14-20(15-13-18)27(17-19-9-6-5-7-10-19)30(28,29)21-11-8-16-26-22(4-2)24-25-23(21)26/h5-16H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYIKLULGIWRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3-amino-1,2,4-triazole with appropriate aldehydes or ketones under acidic or basic conditions.
Pyridine Ring Fusion: The triazole intermediate is then fused with a pyridine ring through cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced via alkylation reactions using benzyl halides and ethyl halides in the presence of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles like amines, thiols, and halides.
Major Products Formed
Scientific Research Applications
N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s 3-ethyl and 4-ethylphenyl groups likely increase lipophilicity (predicted LogP ~4.5) compared to 8a (LogP ~3.8) and 8c (LogP ~3.5). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 8a: 3-Cl, 3,5-F2) exhibit lower melting points (160–162°C) than those with electron-donating groups (e.g., 8b: 2,5-Me2, 195–196°C), suggesting weaker crystal lattice interactions in halogenated analogs .
Biological Activity
N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound belonging to the class of triazolopyridine sulfonamides. This compound has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. The structural complexity of this compound, characterized by a triazole ring fused with a pyridine structure and a sulfonamide group, suggests diverse pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This unique configuration includes:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Ethylphenyl group : May influence binding affinity and selectivity.
- Sulfonamide moiety : Known for its biological significance in drug development.
Antimalarial Activity
Research indicates that compounds within the triazolopyridine sulfonamide class exhibit significant antimalarial properties. In silico studies have demonstrated that this compound shows promising binding interactions with falcipain-2, an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite.
A study reported that similar compounds achieved inhibitory concentrations (IC50) as low as 2.24 μM against Plasmodium falciparum . This suggests that this compound could potentially exhibit comparable or enhanced antimalarial activity.
Anticancer Activity
In addition to its antimalarial potential, compounds in this class have also been investigated for their anticancer properties. Preliminary studies indicate that triazolopyridine sulfonamides can inhibit various cancer cell lines through mechanisms such as:
- Inducing apoptosis.
- Inhibiting tumor growth via enzyme inhibition.
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It may interact with cellular receptors to modulate signaling pathways that affect cell survival and proliferation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | Fluorophenyl group instead of ethylphenyl | Anticancer |
| N-benzyl-[1,2,4]triazolo[5,1-c][1,2,4]thiadiazole | Thiadiazole ring | Antimicrobial |
| 5-(benzyloxy)-[1,2,4]triazolo[3,4-b]quinazoline | Quinazoline core | Antitumor |
This table illustrates the diversity within the triazolopyridine scaffold and highlights the unique properties that this compound may offer in terms of biological activity and therapeutic potential.
Case Studies
Several studies have explored the biological activities of related compounds:
- A virtual screening study identified several triazolopyridine derivatives with significant antimalarial activity against Plasmodium falciparum. Among them were compounds with IC50 values below 5 μM .
- Another study focused on structure–activity relationships (SARs) of triazolopyridine sulfonamides indicated that modifications at specific positions could enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
